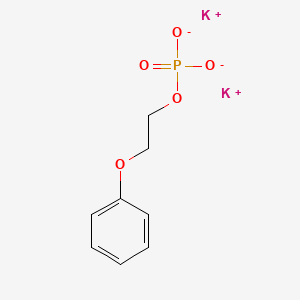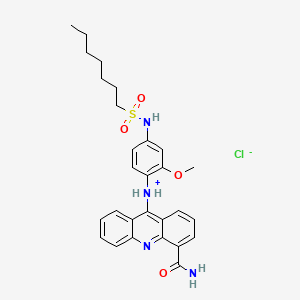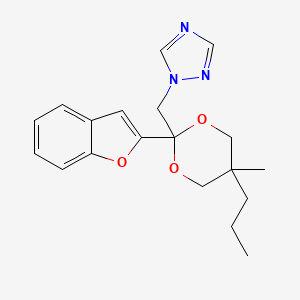
BENZYLAMINE, p-(2,3-EPOXYPROPOXY)-N-PHENYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZYLAMINE, p-(2,3-EPOXYPROPOXY)-N-PHENYL-: is an organic compound that features both an epoxy group and a benzylamine moiety. This compound is of significant interest in various fields of chemistry due to its unique structural properties, which allow it to participate in a variety of chemical reactions. The presence of the epoxy group makes it highly reactive, particularly in ring-opening reactions, while the benzylamine component provides additional functional versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BENZYLAMINE, p-(2,3-EPOXYPROPOXY)-N-PHENYL- typically involves the reaction of benzylamine with an epoxide. One common method is the ring-opening reaction of an epoxide with benzylamine under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids, bases, or metal catalysts, depending on the desired reaction conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of heterogeneous catalysts can also enhance the efficiency and recyclability of the process .
Analyse Chemischer Reaktionen
Types of Reactions:
Ring-Opening Reactions: The epoxy group in BENZYLAMINE, p-(2,3-EPOXYPROPOXY)-N-PHENYL- is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Substitution Reactions: The benzylamine moiety can undergo various substitution reactions, including alkylation and acylation, to form a wide range of derivatives.
Common Reagents and Conditions:
Acids and Bases: Used to catalyze ring-opening reactions of the epoxy group.
Metal Catalysts: Such as platinum or palladium, can be used to facilitate various reactions involving the benzylamine moiety.
Major Products:
β-Amino Alcohols: Formed from the ring-opening of the epoxy group with amines.
Substituted Benzylamines: Resulting from various substitution reactions on the benzylamine moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of β-Amino Alcohols: These compounds are important intermediates in the synthesis of pharmaceuticals and fine chemicals.
Biology and Medicine:
Drug Development: The compound’s reactivity makes it a valuable intermediate in the synthesis of various biologically active molecules.
Industry:
Wirkmechanismus
The mechanism of action of BENZYLAMINE, p-(2,3-EPOXYPROPOXY)-N-PHENYL- primarily involves the nucleophilic attack on the epoxy group, leading to ring-opening reactions. This process is facilitated by the presence of a catalyst, which can be an acid, base, or metal complex. The resulting β-amino alcohols can further participate in various chemical transformations, making the compound highly versatile in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
P-(2,3-EPOXYPROPOXY)-N,N-BIS(2,3-EPOXYPROPYL)ANILINE: Another epoxy-containing compound used in similar applications.
N-ALKYL-PYRROLECARBOXYLIC ACID DERIVATIVES: These compounds also feature reactive functional groups and are used in the synthesis of pharmaceuticals.
Uniqueness: BENZYLAMINE, p-(2,3-EPOXYPROPOXY)-N-PHENYL- is unique due to the combination of the benzylamine and epoxy functionalities, which provide a wide range of reactivity and applications. This dual functionality allows it to participate in diverse chemical reactions, making it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
63991-57-1 |
|---|---|
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
N-[[4-(oxiran-2-ylmethoxy)phenyl]methyl]aniline |
InChI |
InChI=1S/C16H17NO2/c1-2-4-14(5-3-1)17-10-13-6-8-15(9-7-13)18-11-16-12-19-16/h1-9,16-17H,10-12H2 |
InChI-Schlüssel |
GPNIQDXLAWTXJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COC2=CC=C(C=C2)CNC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13771917.png)






